molecular formula C15H12FN3O2S B11622291 3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11622291
M. Wt: 317.3 g/mol
InChI Key: STGVPUCUSTVDHN-LICLKQGHSA-N
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Description

3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves the condensation of 4-fluorobenzaldehyde with 1-methylhydrazine, followed by cyclization with 1,2-benzothiazole 1,1-dioxide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(2-fluorobenzylidene)hydrazino]-1,2-benzothiazole 1,1-dioxide
  • 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • Benzyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide is unique due to its specific structural features, such as the fluorobenzylidene moiety and the benzothiazole core

Properties

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12FN3O2S/c1-19(17-10-11-6-8-12(16)9-7-11)15-13-4-2-3-5-14(13)22(20,21)18-15/h2-10H,1H3/b17-10+

InChI Key

STGVPUCUSTVDHN-LICLKQGHSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)F

Origin of Product

United States

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